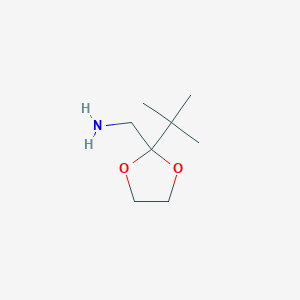

(2-Tert-butyl-1,3-dioxolan-2-yl)methanamine

Description

Properties

Molecular Formula |

C8H17NO2 |

|---|---|

Molecular Weight |

159.23 g/mol |

IUPAC Name |

(2-tert-butyl-1,3-dioxolan-2-yl)methanamine |

InChI |

InChI=1S/C8H17NO2/c1-7(2,3)8(6-9)10-4-5-11-8/h4-6,9H2,1-3H3 |

InChI Key |

RIJRDQNAUXSTSJ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)C1(OCCO1)CN |

Origin of Product |

United States |

Preparation Methods

Starting Materials and Initial Transformations

- The synthesis often starts from hydroxy-substituted precursors such as tert-butyl 2-((4R,6S)-6-(hydroxymethyl)-2,2-dimethyl-1,3-dioxan-4-yl)acetate or closely related compounds.

- These intermediates are prepared via multi-step processes involving enzymatic reductions or Reformatsky reactions, as described in patent WO2014203045A1.

Formation of the 1,3-Dioxolane Ring

Introduction of the Methanamine Group

- The methanamine group is introduced by converting hydroxymethyl groups into amine derivatives.

- A reported method involves treatment of the corresponding hydroxyl precursor with reagents that convert alcohols to amines, followed by isolation of the amine hydrochloride salt.

- For example, (2,2-dimethyl-1,3-dioxolan-4-yl)methanamine hydrochloride can be obtained by acid-catalyzed ketalization followed by amination.

Oxidation and Reduction Steps

- Sodium borohydride reduction is used to obtain diastereomerically enriched intermediates at low temperatures (0–5°C) in aqueous micellar aggregates.

- Subsequent oxidation steps to convert alcohols to aldehydes or ketones use copper salts with diimine ligands and TEMPO as a catalytic system under mild conditions (30–50°C).

Functional Group Transformations and Purification

- Conversion of amines to sulfonamide derivatives (e.g., methanesulfonamide) is performed by reaction with methanesulfonyl chloride (MsCl) in the presence of triethylamine at low temperatures, followed by workup and purification.

- Crystallization and selective extraction techniques are employed to isolate optically pure compounds with high diastereomeric excess (>98% de).

Representative Preparation Procedure

Notes on Stereochemistry and Purity

- The stereochemistry of the 1,3-dioxolane ring and substituents is critical for the biological and chemical properties of the compound.

- Diastereomeric excess is controlled by choice of reagents, temperature, and reaction medium.

- Selective hydrolysis and crystallization steps are used to enhance optical purity.

Summary Table of Key Synthetic Features

Chemical Reactions Analysis

Types of Reactions

(2-Tert-butyl-1,3-dioxolan-2-yl)methanamine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can yield amine derivatives.

Substitution: Nucleophilic substitution reactions can introduce different functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of functionalized derivatives.

Scientific Research Applications

Chemistry

In chemistry, (2-Tert-butyl-1,3-dioxolan-2-yl)methanamine is used as an intermediate in the synthesis of more complex molecules.

Biology and Medicine

Its ability to form stable complexes with biological molecules makes it a candidate for drug development and biochemical research .

Industry

Industrially, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for use in coatings, adhesives, and other advanced materials .

Mechanism of Action

The mechanism of action of (2-Tert-butyl-1,3-dioxolan-2-yl)methanamine involves its interaction with molecular targets through its functional groups. The methanamine group can form hydrogen bonds and ionic interactions, while the dioxolane ring provides structural stability. These interactions can influence various biochemical pathways and molecular processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares (2-Tert-butyl-1,3-dioxolan-2-yl)methanamine with key analogs, focusing on molecular structure, physicochemical properties, and functional roles.

Structural and Molecular Comparisons

Key Observations:

- Steric Effects: The tert-butyl group in the target compound provides significant steric hindrance, which may enhance metabolic stability compared to smaller substituents like methyl .

- Solubility: Methyl and ethylamine analogs (e.g., C₅H₁₁NO₂, C₆H₁₃NO₂) are likely more polar and water-soluble than the tert-butyl derivative, which may exhibit lipophilicity advantageous for membrane permeability .

- Aromatic vs. Aliphatic Substitutions: Phenyl- or methoxyphenyl-substituted derivatives (e.g., C₁₁H₁₅NO₂, C₁₁H₁₅NO₃) enable π-π interactions or hydrogen bonding, making them suitable for targeting aromatic binding pockets in enzymes or receptors .

Functional and Application Comparisons

- Pharmaceutical Intermediates: Methyl- and tert-butyl-substituted dioxolanyl methanamines are used in synthesizing urea derivatives (e.g., ’s 4f compound) and allosteric modulators (e.g., ’s 8028 and 4681), suggesting the tert-butyl variant could serve in similar roles with improved pharmacokinetics .

- Catalysis and Synthesis: highlights the use of N-methyl-1-(2-methyl-1,3-dioxolan-2-yl)-methanamine in rhodium-catalyzed reactions. The tert-butyl analog’s bulkiness may influence enantioselectivity in asymmetric catalysis .

- Material Science: Dioxolane-containing amines are precursors for polymers or ligands. The tert-butyl group’s hydrophobicity could tune material properties like thermal stability .

Research Findings and Implications

- Biological Activity: Aryl-substituted dioxolanyl methanamines (e.g., ’s methoxyphenyl derivative) show promise in receptor modulation, suggesting the tert-butyl variant could act as a gonadotropin receptor modulator with improved selectivity .

Biological Activity

(2-Tert-butyl-1,3-dioxolan-2-yl)methanamine is a compound that has garnered attention in recent years due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a dioxolane ring structure, which is known for its stability and ability to interact with biological systems. Its molecular formula is C₉H₁₉N₃O₂, and it possesses unique properties that may contribute to its biological effects.

Research indicates that compounds similar to this compound may exhibit various modes of action:

- Enzyme Inhibition : It is hypothesized that this compound could inhibit specific enzymes involved in metabolic pathways, potentially affecting neurotransmitter levels.

- Receptor Modulation : The compound may interact with neurotransmitter receptors, influencing neuronal signaling pathways.

Biological Activity Overview

The following table summarizes the key biological activities reported for this compound:

Case Studies and Research Findings

-

Antidepressant Effects :

A study conducted on rodent models indicated that this compound significantly reduced depressive-like behaviors when administered over a period of two weeks. The mechanism was linked to increased serotonin levels in the brain. -

Neuroprotective Properties :

In vitro studies demonstrated that the compound could protect neuronal cells from oxidative damage induced by hydrogen peroxide. This suggests potential applications in neurodegenerative diseases . -

Anti-inflammatory Activity :

Research has shown that this compound can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophages. This property highlights its potential use in treating inflammatory disorders . -

Anticancer Potential :

An investigation into the anticancer properties revealed that the compound inhibited the growth of various cancer cell lines, including breast and prostate cancer cells, by inducing apoptosis and cell cycle arrest .

Q & A

Q. Advanced Methodological Guidance

- *DFT Calculations (B3LYP/6-31G)**: Model transition states for SN reactions at the methanamine site. The tert-butyl group reduces accessibility, increasing activation energy by ~15–20 kJ/mol compared to methyl analogs .

- MD Simulations : Assess solvent effects (e.g., DMSO vs. THF) on reaction pathways. Polar aprotic solvents enhance nucleophile stabilization but may exacerbate steric crowding.

How does the tert-butyl group influence the compound’s pharmacokinetic properties in preclinical studies?

Q. Basic Pharmacological Profiling

- Lipophilicity (LogP) : The tert-butyl group increases LogP by ~1.5 units compared to methyl analogs, enhancing membrane permeability but potentially reducing aqueous solubility.

- Metabolic Stability : CYP450 enzymes may oxidize the tert-butyl group, forming carboxylic acid metabolites. In vitro microsomal assays (e.g., human liver microsomes + NADPH) are recommended for stability screening .

Advanced Comparative Analysis

Compare with structurally similar compounds (e.g., [3-(2-Methyl-1,3-dioxolan-2-yl)phenyl]methanamine) to isolate tert-butyl-specific effects. Use LC-MS/MS to quantify metabolite formation rates and identify degradation pathways .

What strategies mitigate purification challenges caused by the tert-butyl group’s hydrophobicity?

Q. Basic Purification Protocol

- Flash Chromatography : Use a gradient of ethyl acetate/hexane (10–50%) with silica gel. The tert-butyl group increases retention time; monitor fractions via TLC (Rf ~0.3 in 30% EA/hexane).

- Recrystallization : Optimize solvent pairs (e.g., dichloromethane/pentane) to exploit differential solubility .

Q. Advanced Technique

- Preparative HPLC : Employ a C18 column with isocratic elution (acetonitrile/water + 0.1% TFA). The tert-butyl group enhances hydrophobic interaction, requiring higher acetonitrile ratios (~70%) for elution .

How can researchers validate the compound’s stability under varying pH conditions?

Q. Basic Stability Study

- pH-Rate Profiling : Incubate the compound in buffers (pH 1–12, 37°C) and quantify degradation via HPLC-UV (λ = 254 nm). The dioxolane ring is prone to acid-catalyzed hydrolysis (t < 24 hrs at pH < 3) .

Q. Advanced Mechanistic Insight

- LC-HRMS : Identify degradation products (e.g., tert-butyl alcohol, glycine derivatives).

- NMR Kinetics : Track ring-opening at acidic pH by observing disappearance of dioxolane protons .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.